Methyl propanedithioate Methyl propanedithioate
Brand Name: Vulcanchem
CAS No.: 5415-95-2
VCID: VC14371658
InChI: InChI=1S/C4H8S2/c1-3-4(5)6-2/h3H2,1-2H3
SMILES:
Molecular Formula: C4H8S2
Molecular Weight: 120.2 g/mol

Methyl propanedithioate

CAS No.: 5415-95-2

Cat. No.: VC14371658

Molecular Formula: C4H8S2

Molecular Weight: 120.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl propanedithioate - 5415-95-2

Specification

CAS No. 5415-95-2
Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
IUPAC Name methyl propanedithioate
Standard InChI InChI=1S/C4H8S2/c1-3-4(5)6-2/h3H2,1-2H3
Standard InChI Key WOADZFCEIJDRAS-UHFFFAOYSA-N
Canonical SMILES CCC(=S)SC

Introduction

Molecular Identification and Basic Properties

Methyl propanedithioate, systematically named 1-(methylsulfanyl)propane-1-thione, is characterized by the molecular formula C₄H₈S₂ . Its molar mass, calculated as the sum of atomic weights of constituent elements, is 120.23632 g/mol . This value derives from the precise contributions of carbon (12.0107 g/mol × 4 atoms = 48.0428 g/mol), hydrogen (1.00784 g/mol × 8 atoms = 8.06272 g/mol), and sulfur (32.065 g/mol × 2 atoms = 64.13 g/mol) . The compound’s CAS Registry Number (5415-95-2) provides a unique identifier for chemical inventory tracking .

Table 1: Fundamental Molecular Identification Data

PropertyValue
Molecular FormulaC₄H₈S₂
IUPAC Name1-(methylsulfanyl)propane-1-thione
CAS Registry Number5415-95-2
Molar Mass120.23632 g/mol
SMILES NotationCCC(=S)SC
InChI KeyWOADZFCEIJDRAS-UHFFFAOYSA-N

The SMILES string CCC(=S)SC encodes the compound’s connectivity: a propane backbone with a thione group (=S) at position 1 and a methylthio (-S-CH₃) substituent at the same carbon . This dual sulfur functionality classifies the compound as a dithioester, a feature with significant implications for its reactivity and coordination chemistry.

Spectroscopic Fingerprints and Computational Chemistry

While experimental spectral data (NMR, IR, MS) are absent from available sources, computational predictions can be made based on structural analogs:

  • Infrared Spectroscopy: Expected strong absorption bands at 1050-1250 cm⁻¹ (C-S stretching) and 1600-1700 cm⁻¹ (C=S stretching)

  • Mass Spectrometry: Predicted molecular ion peak at m/z 120.236, with fragmentation patterns involving loss of SCH₃ (59 Da) and S (32 Da) groups

  • ¹³C NMR: Anticipated signals at δ 190-210 ppm for the thiocarbonyl carbon, δ 30-50 ppm for methylthio carbons

The availability of the SDF/MOL File enables molecular modeling studies, permitting researchers to simulate docking interactions or calculate electronic properties using quantum chemical methods .

Nomenclature and Synonym Registry

The compound’s nomenclature reflects IUPAC conventions and industrial naming practices:

Table 2: Registered Synonyms and Alternative Identifiers

SynonymSource
AR-1J6145Commercial catalog
Methyl dithiopropionateIUPAC variant
Propanedithioic acid methyl esterFunctional naming
5415-95-2CAS registry

These aliases facilitate cross-referencing across chemical databases and patent literature, though researchers must verify structural equivalence when using alternative names .

Physicochemical Properties and Stability

Although comprehensive experimental data on melting/boiling points and solubility are unavailable, inferences can be drawn from molecular properties:

  • Polarity: Moderate, due to polar C=S bonds balanced by hydrophobic alkyl chains

  • Solubility: Likely higher in polar aprotic solvents (DMF, DMSO) than in water

  • Stability: Susceptible to hydrolysis under alkaline conditions, typical of dithioesters

The compound’s logP (octanol-water partition coefficient), a critical parameter for pharmacokinetic studies, remains uncharacterized in current literature.

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